Enantiomeric Purity
The differentiation of this compound from its racemate or (S)-enantiomer is defined by its high enantiomeric purity. The (R)-enantiomer is required for the stereospecific synthesis of downstream drug candidates, as the opposite (S)-enantiomer leads to diastereomeric products with fundamentally different biological properties [REFS-1, REFS-2]. This ensures that the resulting molecules have the correct 3D orientation for target binding, a critical factor in drug discovery.
| Evidence Dimension | Stereochemical Purity & Synthetic Utility |
|---|---|
| Target Compound Data | Single, defined (R)-enantiomer |
| Comparator Or Baseline | Racemic mixture (R/S) or (S)-enantiomer |
| Quantified Difference | Qualitative difference in downstream biological activity; avoids diastereomeric byproduct formation and the need for chiral resolution. |
| Conditions | Synthesis of monobactam antibiotics and 3-aminoazetidine-derived CNS drug candidates. |
Why This Matters
Procurement of the defined (R)-enantiomer is essential for reproducible, stereocontrolled synthesis, directly impacting the success and efficiency of medicinal chemistry projects.
- [1] U.S. Patent No. US7179907B2. Antibiotic compounds. Eaton, B., Tarasow, T.M., Nieuwlandt, D., Dewey, T. (2007). View Source
- [2] Tarr, J.C., Wood, M.R., Noetzel, M.J., Bertron, J.L., Weiner, R.L., Rodriguez, A.L. Challenges in the development of an M4 PAM preclinical candidate: the discovery, SAR, and in vivo characterization of a series of 3-aminoazetidine-derived amides. Bioorganic & Medicinal Chemistry Letters, 2017, 27, 2990-2995. View Source
